N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is known for its stability and versatility, making it a valuable component in various chemical and pharmaceutical applications. The presence of the triazole ring imparts unique chemical properties, including the ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The general reaction scheme is as follows:
Step 1: Synthesis of the azide precursor.
Step 2: Cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods: Industrial production of N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides .
Scientific Research Applications
N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity. The compound may inhibit enzymes or modulate receptor activity, leading to its observed effects .
Comparison with Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar chemical properties.
Rilmazafone: A triazole derivative with sedative and hypnotic effects.
1H-1,2,4-Triazole: Another triazole variant with distinct chemical and biological properties.
Uniqueness: N,N-Dimethyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the N,N-dimethyl group enhances its stability and solubility, making it a valuable compound in various applications.
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N,N-dimethyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-9(2)5(10)4-3-6-8-7-4/h3H,1-2H3,(H,6,7,8) |
InChI Key |
ZLLVLYLZJCTFTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NNN=C1 |
Origin of Product |
United States |
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